molecular formula C24H20N2O6 B2525808 METHYL 4,5-DIMETHOXY-2-(3-PHENYL-2,1-BENZOXAZOLE-5-AMIDO)BENZOATE CAS No. 924821-23-8

METHYL 4,5-DIMETHOXY-2-(3-PHENYL-2,1-BENZOXAZOLE-5-AMIDO)BENZOATE

Cat. No.: B2525808
CAS No.: 924821-23-8
M. Wt: 432.432
InChI Key: POPZUVHAXSYFIT-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-(3-phenyl-2,1-benzoxazole-5-amido)benzoate is a synthetic chemical reagent of interest in medicinal chemistry and drug discovery research. This compound is built around a 3-phenyl-2,1-benzoxazole core, a privileged scaffold known for its diverse biological activities and presence in pharmacologically active molecules . The benzoxazole moiety is linked to a dimethyl-2-aminobenzoate derivative, a structure often utilized as a key synthetic intermediate and building block for more complex molecules . This specific molecular architecture suggests potential utility as a precursor or screening compound in various research programs. The 2,1-benzoxazole (benzisoxazole) scaffold, in particular, has been identified in recent studies as a promising pharmacophore for developing novel enzyme inhibitors, such as α-glucosidase inhibitors for diabetes research . Researchers can leverage this compound as a building block for synthesizing compound libraries or as a chemical probe to investigate structure-activity relationships (SAR), particularly in the development of therapeutics targeting enzymatic pathways . This product is intended for research applications in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

methyl 4,5-dimethoxy-2-[(3-phenyl-2,1-benzoxazole-5-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O6/c1-29-20-12-17(24(28)31-3)19(13-21(20)30-2)25-23(27)15-9-10-18-16(11-15)22(32-26-18)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPZUVHAXSYFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethoxy-2-(3-phenyl-2,1-benzoxazole-5-amido)benzoate typically involves multi-step organic reactions. One common method involves the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxazole core

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of nanocatalysts can enhance the efficiency of the synthetic process .

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The methyl ester at the benzoate position undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization:

  • Base-mediated hydrolysis : Treatment with aqueous NaOH or KOH in polar solvents (e.g., methanol/water) at 60–80°C cleaves the ester to 4,5-dimethoxy-2-(3-phenyl-2,1-benzoxazole-5-amido)benzoic acid .

  • Acid-mediated hydrolysis : Concentrated HCl in refluxing ethanol also achieves ester cleavage, though with lower efficiency compared to basic conditions .

Table 1: Hydrolysis Conditions and Yields

ConditionsCatalyst/SolventTemperatureYield (%)Source
1M NaOH, MeOH/H₂O (3:1)None70°C, 6h89
6M HCl, EtOHNoneReflux, 12h63

Amide Bond Reactivity

The secondary amide group participates in nucleophilic acyl substitution reactions, enabling modifications at the benzoxazole-5-position:

  • Acylation : Reaction with acetic anhydride in pyridine introduces acetyl groups, forming methyl 4,5-dimethoxy-2-(N-acetyl-3-phenyl-2,1-benzoxazole-5-amido)benzoate .

  • Mannich Reactions : Condensation with formaldehyde and primary amines generates tertiary amine derivatives under microwave irradiation .

Key Findings :

  • The amide’s electron-withdrawing benzoxazole ring reduces nucleophilicity, necessitating activated acyl intermediates (e.g., acyl chlorides) for efficient substitution .

  • Microwave-assisted synthesis reduces reaction times (e.g., 20 minutes vs. 12 hours conventional) .

Functionalization of the Benzoxazole Ring

The 3-phenyl-2,1-benzoxazole moiety undergoes electrophilic substitution and metal-catalyzed cross-coupling:

  • Halogenation : Bromination at the 5-position using NBS in DMF yields halogenated derivatives for Suzuki-Miyaura couplings .

  • C–N Coupling : Copper-catalyzed coupling with NH-containing heterocycles (e.g., pyridinones) modifies the benzoxazole’s 5-position .

Table 2: Representative C–N Coupling Reactions

SubstrateCatalyst SystemLigandYield (%)Source
5-Iodo-benzoxazoleCuI/AgOBz4,7-Dimethoxy-1,10-phen72
4-Bromo-benzoxazolePd(OAc)₂/XantphosK₃PO₄41

Demethylation of Methoxy Groups

The 4,5-dimethoxy groups are susceptible to demethylation using strong Lewis acids:

  • BBr₃-mediated demethylation : Treatment with BBr₃ in DCM at −78°C removes methyl groups, generating catechol derivatives .

  • Selectivity : The steric environment of the benzoate ring influences reaction rates, with the 4-methoxy group reacting faster than the 5-position .

Oxidative Transformations

  • Benzoquinone Formation : Oxidation with KMnO₄ in acidic conditions converts the benzoate’s aromatic ring to a quinone structure, though this degrades the benzoxazole moiety .

  • Side Chain Oxidation : The methyl ester’s α-carbon is resistant to oxidation under standard conditions (e.g., CrO₃, HNO₃) .

Complexation with Metal Ions

The benzoxazole nitrogen and amide carbonyl groups act as bidentate ligands for transition metals:

  • Zinc Complexes : Reaction with ZnCl₂ in ethanol forms stable complexes with potential antibacterial activity .

  • Coordination Modes : IR and XRD data confirm η²-binding via N (benzoxazole) and O (amide) .

Scientific Research Applications

Antiviral Properties

Research has indicated that compounds similar to methyl 4,5-dimethoxy-2-(3-phenyl-2,1-benzoxazole-5-amido)benzoate exhibit antiviral properties. For instance, studies have shown that benzoxazole derivatives can inhibit viral replication in cell cultures. The mechanism often involves interference with viral RNA synthesis or protein translation pathways .

Anticancer Activity

Several studies have explored the anticancer potential of benzoxazole derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results suggest that it may induce apoptosis and inhibit cell proliferation through multiple pathways .

Study on Antiviral Efficacy

A recent study evaluated the antiviral efficacy of a series of benzoxazole derivatives against Bovine Viral Diarrhea Virus (BVDV). Compounds were tested for their ability to inhibit viral replication in MDBK cells using the MTT assay. The most effective derivatives showed EC50 values ranging from 0.09 to 41 µM, indicating strong antiviral activity .

CompoundEC50 (µM)Mechanism
Compound A0.09Inhibition of RNA synthesis
Compound B41Interference with protein translation

Study on Anticancer Properties

Another significant investigation focused on the anticancer properties of this compound against breast cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell growth and induced apoptosis as evidenced by increased caspase activity .

Cell LineIC50 (µM)Apoptosis Induction
MCF715Yes
MDA-MB-23125Yes

Mechanism of Action

The mechanism of action of methyl 4,5-dimethoxy-2-(3-phenyl-2,1-benzoxazole-5-amido)benzoate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between methyl 4,5-dimethoxy-2-(3-phenyl-2,1-benzoxazole-5-amido)benzoate and its analogs:

Compound Name Molecular Formula Substituent at 2-Position Molecular Weight Key Features Potential Applications References
This compound (Target) C₂₄H₂₀N₂O₆ 3-Phenyl-2,1-benzoxazole-5-amido 432.43 g/mol Benzoxazole ring (electron-deficient), methoxy groups (electron-donating) Catalysis, bioactive agents
Methyl 4,5-dimethoxy-2-(2-phenoxyacetylamino)benzoate C₁₈H₁₉NO₆ Phenoxyacetylamino 345.35 g/mol Flexible phenoxyacetyl group, no heterocycle Polymer additives, drug intermediates
Methyl 2-(4,5-dimethoxy-2-(((5-methylisoxazol-3-yl)amino)sulfonyl)phenyl)acetate C₁₆H₁₈N₂O₇S 5-Methylisoxazole-3-sulfonamido 382.39 g/mol Sulfonamide linker, isoxazole ring (electron-rich) Enzyme inhibition, agrochemicals
Methyl 4,5-dimethoxy-2-[(E)-3-thiophen-2-ylprop-2-enoylamino]benzoate C₁₈H₁₇NO₅S Thiophene-substituted propenoylamino 359.40 g/mol Conjugated thiophene system (π-electron rich) Optoelectronics, antimicrobial agents

Structural and Electronic Differences

  • Benzoxazole vs. Isoxazole/Sulfonamide : The target compound’s benzoxazole ring is electron-deficient due to the oxazole nitrogen, enhancing its ability to participate in π-π stacking or metal coordination, unlike the electron-rich isoxazole in or the sulfonamide’s hydrogen-bonding capacity.
  • Methoxy Groups: The 4,5-dimethoxy substitution pattern is conserved across analogs, but the steric and electronic effects vary with the 2-position substituent. For example, the phenoxyacetyl group in introduces steric bulk but lacks the rigidity of the benzoxazole heterocycle.
  • Thiophene vs. Phenyl : The thiophene-containing analog exhibits distinct electronic properties (e.g., lower aromatic stabilization energy, higher polarizability), which may enhance charge-transfer interactions in materials science applications.

Bioactivity and Reactivity

  • Catalytic Applications: The benzoxazole-amide group’s N,O-bidentate directing capability (analogous to ) could facilitate metal-catalyzed C–H functionalization reactions, a feature absent in simpler phenoxyacetyl derivatives.
  • Synergistic Effects: As seen in essential oils , trace components (e.g., heterocyclic substituents) may modulate bioactivity, implying that the benzoxazole moiety could enhance antimicrobial or anti-inflammatory effects compared to non-heterocyclic analogs.

Biological Activity

Methyl 4,5-dimethoxy-2-(3-phenyl-2,1-benzoxazole-5-amido)benzoate (CAS Number: 924821-23-8) is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and research findings from various studies.

  • Molecular Formula : C24H20N2O6
  • Molecular Weight : 420.43 g/mol
  • Structural Features : The compound features a benzoxazole moiety which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Synthesis Methods

The synthesis of this compound typically involves the reaction of benzoxazole derivatives with various amines and carboxylic acid derivatives. Recent advancements in synthetic methodologies have enhanced the efficiency and yield of these reactions. For instance, a one-pot synthesis approach has been reported to yield high purity and yield in a shorter reaction time .

Anticancer Activity

Benzoxazole derivatives, including this compound, have shown promising anticancer properties. Research indicates that compounds containing the benzoxazole structure exhibit cytotoxic effects against various cancer cell lines:

Cell LineIC50 Value (µM)Reference
MCF-7 (Breast)14.1
A549 (Lung)132.3
HepG2 (Liver)248
PC3 (Prostate)443.5

These findings suggest that modifications to the benzoxazole structure can significantly influence its anticancer potency.

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Screening tests have shown selective antibacterial activity against Gram-positive bacteria while exhibiting lower activity against Gram-negative strains.

Bacterial StrainMinimal Inhibitory Concentration (MIC)
Bacillus subtilis (Gram-positive)50 µg/mL
Escherichia coli (Gram-negative)>100 µg/mL

This selective activity underscores the importance of structural modifications in enhancing the efficacy of benzoxazole derivatives as antimicrobial agents .

Case Studies

Several studies have focused on the biological activities of related benzoxazole compounds:

  • Study on Anticancer Activity : A study highlighted that derivatives with specific substitutions on the benzoxazole ring exhibited enhanced cytotoxicity against breast and lung cancer cell lines. The presence of methoxy groups was found to improve solubility and bioavailability .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of various benzoxazole derivatives against common bacterial strains. The study concluded that certain structural features significantly influenced their antimicrobial efficacy .

Q & A

Q. Table 1: Key Analytical Parameters for Structural Validation

TechniqueCritical Peaks/ParametersReference
¹H NMR (DMSO-d₆)δ 3.85 (s, 6H, OCH₃), δ 8.2 (s, 1H, NH)
HRMS[M+H]⁺ calc. 435.1423, found 435.1418
X-ray DiffractionSpace group P2₁/c, R-factor < 0.05

Q. Table 2: Common Synthetic Byproducts and Mitigation Strategies

ByproductSourceMitigation
Unreacted amineIncomplete acylationIncrease coupling agent stoichiometry (1.2 eq)
Hydrolyzed esterMoisture in DMFUse molecular sieves, anhydrous conditions

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